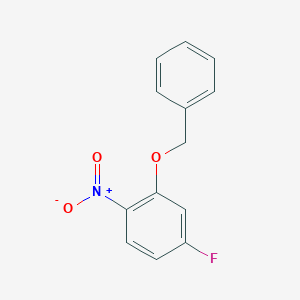

2-(Benzyloxy)-4-fluoro-1-nitrobenzene

Description

Properties

IUPAC Name |

4-fluoro-1-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYQTDKPDAJMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455125 | |

| Record name | 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129464-01-3 | |

| Record name | 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (CAS: 129464-01-3): Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its strategic importance as a building block for advanced pharmaceutical scaffolds.

Part 1: Core Chemical Profile and Safety

This compound is a substituted nitroaromatic ether. Its structure incorporates a benzyl protecting group on a phenol, with fluoro and nitro functionalities that impart specific reactivity and make it a valuable precursor in multi-step organic synthesis.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below.[1]

| Identifier | Value | Source |

| CAS Number | 129464-01-3 | [1][2] |

| Molecular Formula | C₁₃H₁₀FNO₃ | [1][3] |

| Molecular Weight | 247.22 g/mol | [1][2] |

| IUPAC Name | 4-fluoro-1-nitro-2-(phenylmethoxy)benzene | [1] |

| Synonyms | Benzyl 5-fluoro-2-nitrophenyl ether, 4-Fluoro-2-benzyloxy-1-nitrobenzene | [1] |

| XLogP3 | 3.3 | [1] |

| Exact Mass | 247.06447134 Da | [1] |

Safety and Handling

Detailed toxicological data for this compound is not extensively documented. As with all nitroaromatic compounds, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Avoid inhalation, ingestion, and contact with skin and eyes.

Part 2: Synthesis via Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6]

Principle and Mechanistic Rationale

The synthesis involves the reaction of a phenoxide ion with a primary alkyl halide.[4] In this specific application, the starting materials are 5-fluoro-2-nitrophenol and benzyl bromide.

Causality of Reagent Choice:

-

Phenol Acidity: The strongly electron-withdrawing nitro group (-NO₂) ortho to the hydroxyl group significantly increases the acidity of the phenolic proton. This facilitates its deprotonation by a mild base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide nucleophile.

-

Alkylating Agent: Benzyl bromide is an excellent electrophile for SN2 reactions. It is a primary halide, minimizing the risk of competing elimination (E2) reactions, and the benzylic carbocation is stabilized, which favors the transition state.[5][6]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion highly reactive, thereby accelerating the rate of the SN2 reaction.[7]

The overall reaction is as follows:

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for nitroaromatics and should be adapted and optimized as necessary.[8][9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-2-nitrophenol (1.0 eq.), potassium carbonate (1.5 eq.), and dimethylformamide (DMF, ~5-10 mL per gram of phenol).

-

Alkylation: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq.) dropwise to the mixture.

-

Reaction Progression: Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the starting phenol spot.

-

Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water (5x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.

-

Isolation: Combine the organic extracts and wash with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.[8]

Part 3: Core Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Its value lies in its role as a strategic building block, primarily for the synthesis of kinase inhibitors.[10]

Transformation to a Pivotal Intermediate

The synthetic utility of this compound is realized upon the chemical reduction of its nitro group to a primary amine. This transformation converts it into 2-(benzyloxy)-4-fluoroaniline , a highly valuable and functionalized aniline intermediate.

Common reduction methods include:

-

Catalytic hydrogenation (H₂, Pd/C)

-

Metal-acid reduction (e.g., SnCl₂/HCl, Fe/HCl)

Application in Kinase Inhibitor Scaffolds

Many modern kinase inhibitors, particularly those targeting ATP-binding sites in cancer-related pathways like EGFR, rely on a substituted aniline core.[9][10] The aniline nitrogen atom often serves as a crucial "hinge-binding" motif, forming hydrogen bonds with the kinase protein backbone.

The 2-(benzyloxy)-4-fluoroaniline intermediate derived from the title compound provides a scaffold with three key features for further elaboration:

-

The Amine Group: Acts as a nucleophile or a point of attachment for coupling with heterocyclic cores (e.g., quinazolines, pyrimidines).

-

The Fluoro Group: Can modulate the electronic properties and metabolic stability of the final molecule, often improving pharmacokinetic properties.

-

The Benzyloxy Group: Can be retained or deprotected (via hydrogenolysis) to reveal a phenol, providing another handle for modification.

Logical Pathway in Drug Synthesis

The following diagram illustrates the strategic position of this compound in a generalized drug discovery pathway.

Caption: Strategic transformation into a key aniline intermediate for complex API synthesis.

Part 4: Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the fluoro-nitrophenyl ring, the five protons of the benzyl ring, and a characteristic singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.3 ppm.

-

¹³C NMR: The carbon NMR spectrum should display 11 distinct signals in the aromatic region and one signal for the benzylic carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecule, with an expected molecular ion peak [M]⁺ at m/z 247.0645, corresponding to the formula C₁₃H₁₀FNO₃.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the aromatic C-H stretch, asymmetric and symmetric N-O stretching of the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C ether stretching, and C-F stretching.

Conclusion

This compound (CAS: 129464-01-3) is a synthetically valuable intermediate whose importance is defined by its specific pattern of functional groups. Its efficient preparation via the Williamson ether synthesis and, critically, its subsequent reduction to a functionalized aniline, positions it as a key starting material in the construction of complex molecular architectures. For drug development professionals, particularly those in oncology and infectious disease research, this compound serves as a reliable and strategic precursor for building the core scaffolds of targeted therapeutics like kinase inhibitors.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Appchem. This compound | 129464-01-3. Available at: [Link]

-

LookChem. Cas 76243-24-8,1-Benzyloxy-2-fluoro-4-nitrobenzene. Available at: [Link]

-

Capot Chemical. 129464-01-3 | this compound. Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

ChemEurope.com. Williamson ether synthesis. Available at: [Link]

- Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

AccelaChem. 129464-01-3,this compound. Available at: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

-

National Institutes of Health. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. Available at: [Link]

Sources

- 1. This compound | C13H10FNO3 | CID 11096908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 129464-01-3 | this compound - Capot Chemical [capotchem.com]

- 3. appchemical.com [appchemical.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson_ether_synthesis [chemeurope.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-(Benzyloxy)-4-fluoro-1-nitrobenzene is a key organic intermediate, strategically designed for its utility in the synthesis of complex molecules, particularly within the pharmaceutical industry. The presence of a fluorine atom activated by an ortho-nitro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This, combined with the benzyloxy protecting group, provides a versatile platform for the construction of novel drug candidates. This guide provides a comprehensive overview of the known and predicted physical properties, a detailed experimental protocol for its synthesis, expected spectroscopic characteristics, and its applications in medicinal chemistry, with a focus on providing field-proven insights for researchers.

Introduction and Strategic Importance

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to enhance pharmacokinetic and pharmacodynamic properties.[1] this compound emerges as a valuable building block in this context. Its architecture is a testament to functional group synergy:

-

The Nitro Group: A strong electron-withdrawing group, it significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

-

The Fluorine Atom: Located ortho to the nitro group, its high electronegativity and status as a good leaving group in SNAr reactions make this position a prime site for substitution.

-

The Benzyloxy Group: This moiety serves as a robust protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a reactive hydroxyl group.

This trifecta of functionalities makes this compound a precursor for a diverse range of substituted anilines and other complex heterocyclic systems that are central to the development of targeted therapeutics.[2][3]

Physicochemical and Spectroscopic Properties

While extensive experimentally determined data for this compound is not widely available in the public domain, we can infer its properties based on computational models and data from structurally similar compounds.

Physical Properties

The following table summarizes the known and predicted physical properties of this compound.

| Property | Value/Description | Source |

| Molecular Formula | C₁₃H₁₀FNO₃ | [4] |

| Molecular Weight | 247.22 g/mol | [4] |

| CAS Number | 129464-01-3 | [4] |

| Appearance | Expected to be a pale yellow solid, based on analogs. | Inferred |

| Melting Point | Not experimentally determined. For comparison, 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene has a melting point of 85-87 °C. | [5] |

| Boiling Point | Predicted: 370.5 ± 27.0 °C | Commercial Supplier Data |

| Solubility | Expected to be insoluble in water, but soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. | Inferred |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not readily found in the literature. However, based on its structure, the following spectroscopic signatures can be predicted.

¹H NMR (Predicted):

-

Aromatic Protons (nitro-substituted ring): Three protons exhibiting complex splitting patterns due to fluorine-hydrogen coupling, expected in the range of 7.0-8.2 ppm.

-

Aromatic Protons (benzyl ring): Five protons, likely appearing as a multiplet around 7.3-7.5 ppm.

-

Methylene Protons (-CH₂-): A singlet at approximately 5.2 ppm.

¹³C NMR (Predicted):

-

Multiple signals in the aromatic region (110-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant (¹J C-F).

-

A signal for the methylene carbon around 70 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch (CH₂): ~2950-2850 cm⁻¹

-

Aromatic C=C stretch: ~1600-1450 cm⁻¹

-

Asymmetric NO₂ stretch: ~1530-1500 cm⁻¹

-

Symmetric NO₂ stretch: ~1350-1320 cm⁻¹

-

Aryl-O-C stretch (ether): ~1250-1200 cm⁻¹

-

C-F stretch: ~1100-1000 cm⁻¹

Mass Spectrometry (Predicted ESI-MS):

-

[M+H]⁺: m/z = 248.0718

-

[M+Na]⁺: m/z = 270.0537

-

Fragmentation Pattern: The major fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion at m/z = 91. Loss of the nitro group is also a probable fragmentation pathway.[6][7][8]

Synthesis and Experimental Protocols

The most logical and commonly employed method for the synthesis of this compound is the Williamson ether synthesis. This involves the nucleophilic aromatic substitution of a fluorine atom from a difluoronitrobenzene precursor with benzyl alcohol in the presence of a base.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar nucleophilic aromatic substitution reactions.[9][10]

Materials:

-

2,5-Difluoronitrobenzene

-

Benzyl alcohol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluoronitrobenzene (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Nucleophile: Add benzyl alcohol (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine (2 x volume of organic layer) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its capacity as an electrophile in SNAr reactions. The fluorine atom, activated by the ortho-nitro group, is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols.

Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized scheme of the SNAr reaction involving this compound.

This reactivity is the cornerstone of its application in constructing the core scaffolds of many targeted therapies, particularly kinase inhibitors.[3] The subsequent reduction of the nitro group to an aniline provides another key functional handle for further molecular elaboration.

Role as a Precursor to Kinase Inhibitors

While specific examples detailing the use of this compound are not prevalent in mainstream literature, its structural motifs are found in precursors to potent kinase inhibitors. For instance, substituted fluoro-nitroaromatics are pivotal in the synthesis of inhibitors targeting signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3] The general strategy involves the displacement of the fluorine with a nitrogen-containing heterocycle, followed by reduction of the nitro group and subsequent amide coupling or other bond-forming reactions.

Safety and Handling

-

Hazard Statements (Inferred):

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing damage to organs through prolonged or repeated exposure.

-

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

-

Conclusion

This compound is a highly valuable, albeit specialized, intermediate in organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the synthetic versatility afforded by the nitro and benzyloxy groups, makes it a powerful tool for the construction of complex molecular architectures. While a comprehensive set of experimentally determined physical and spectroscopic data is yet to be published, its properties and reactivity can be reliably inferred from analogous compounds. This guide provides a foundational understanding for researchers looking to employ this versatile building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics.

References

- 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS, 28987-44-2 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/products/2-ethoxy-4-fluoro-1-nitrobenzene-28987-44-2.html]

- This compound | C13H10FNO3 | CID 11096908 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11096908]

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry - Benchchem. [URL: https://www.benchchem.com/product/b5894]

- Interpreting the Mass Spectrum of 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide - Benchchem. [URL: https://www.benchchem.com/product/B5894]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/n10802]

- p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9590]

- 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2970168/]

- 2,5-Difluoronitrobenzene synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/p/F1291]

- 1 - SAFETY DATA SHEET. [URL: https://www.alfa.com/en/msds/?

- Significance of Fluorine in Medicinal Chemistry: A Review. [URL: https://www.ijpbs.net/cms/php/upload/267_pdf.pdf]

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16810704/]

- 2,5-Difluoronitrobenzene 97 364-74-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/196622]

- 2,5-Difluoronitrobenzene. [URL: https://www.linjiangchem.com.cn/2-5-difluoronitrobenzene-cas-no-364-74-9.html]

- 2-(benzyloxy)-1-fluoro-4-nitrobenzene - C13H10FNO3 | CSSB00010996467 - Chem-Space. [URL: https://chem-space.com/compounds/CSSB00010996467]

- CID 141051979 | C12H8F2N2O4 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/141051979]

- WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents. [URL: https://patents.google.

- Benzene, 1-fluoro-4-nitro- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C350469&Mask=80]

- 4-(Benzyloxy)-2-fluoro-1-nitrobenzene | 221040-07-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99c84a73]

- Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. [URL: https://www.youtube.

- IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data - ResearchGate. [URL: https://www.researchgate.

- 4-Fluoronitrobenzene - Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Fluoronitrobenzene]

- Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... - ResearchGate. [URL: https://www.researchgate.net/figure/Figure-S16-1-H-NMR-spectra-of-1-fluoro-4-2-nitrovinyl-benzene-1d-in-CDCl3-using_fig16_329433405]

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503417/]

- Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35490161/]

- 4-(Benzyloxy)-2-fluoro-1-nitrobenzene | CAS 221040-07-9 | SCBT. [URL: https://www.scbt.com/p/4-benzyloxy-2-fluoro-1-nitrobenzene-221040-07-9]

- Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis - Benchchem. [URL: https://www.benchchem.com/product/b1786]

- US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents. [URL: https://patents.google.

- NMR Publications Spinsolve - Select Research Journals - Magritek. [URL: https://www.magritek.

- A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. [URL: https://link.springer.com/article/10.1007/s13659-019-0212-3]

- 1-(Benzyloxy)-4-(2-fluorovinyl)benzene - Optional[13C NMR] - Chemical Shifts. [URL: https://www.spectrabase.com/spectrum/6DF7eIAnAkW]

- 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/350-46-9_1hnmr.htm]

- Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones - Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol32no1/synthesis-characterization-and-pharmacological-studies-of-some-substituted-fluoroquinolones/]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C13H10FNO3 | CID 11096908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document elucidates its chemical identity, physicochemical properties, a detailed synthetic protocol, and its strategic importance in the development of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Chemical Identity and Structure

IUPAC Name and Synonyms

The definitive IUPAC name for the compound is 4-fluoro-1-nitro-2-(phenylmethoxy)benzene [1]. This nomenclature is determined by the priority rules for substituents on a benzene ring. According to IUPAC guidelines, when multiple substituents are present, the positions are numbered to give the lowest possible locants to the substituents as a set[2]. The substituents are then listed alphabetically.

Common synonyms for this compound include:

-

This compound[1]

-

Benzene, 4-fluoro-1-nitro-2-(phenylmethoxy)-[1]

-

5-fluoro-2-nitrophenyl benzyl ether

-

Benzyl 5-fluoro-2-nitrophenyl ether

CAS Number: 129464-01-3[1]

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅), a fluorine atom (-F), and a nitro group (-NO₂). The benzyloxy and nitro groups are positioned ortho to each other, while the fluorine atom is para to the benzyloxy group.

Molecular Formula: C₁₃H₁₀FNO₃[1]

Molecular Weight: 247.22 g/mol [1]

The presence of these functional groups imparts a unique reactivity profile to the molecule. The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in such reactions, is strategically positioned for displacement. The benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be removed in later synthetic steps if required.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as the melting point, are not consistently reported in the literature and should be determined experimentally for each batch.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀FNO₃ | [1] |

| Molecular Weight | 247.22 g/mol | [1] |

| Appearance | Expected to be a yellow solid at room temperature | [3] |

| Boiling Point | 395.2 °C at 760 mmHg | [3] |

| Density | 1.3 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like dimethyl sulfoxide and dichloromethane. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed, step-by-step methodology for its preparation from commercially available starting materials.

Synthetic Pathway

The overall synthetic transformation involves the benzylation of a fluoronitrophenol.

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

4-Fluoro-2-nitrophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Reagent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a yellow solid.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The strategic placement of the fluoro and nitro groups allows for diverse chemical transformations, making it a versatile building block.

The primary utility of this compound lies in its role as a precursor to more complex heterocyclic systems. The nitro group can be readily reduced to an amine, which can then participate in a wide range of cyclization and coupling reactions. The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic displacement, allowing for the introduction of various side chains and functional groups.

While specific drug compounds directly synthesized from this intermediate are proprietary, its structural motif is found in compounds being investigated for a range of therapeutic areas. The fluorinated nitroaromatic core is a common feature in the development of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates[4].

Caption: Synthetic utility in drug development.

Safety and Handling

General Hazards of Nitroaromatic Compounds:

-

Toxicity: Nitroaromatic compounds are generally considered toxic and should be handled with care to avoid inhalation, ingestion, and skin contact[5].

-

Mutagenicity: Some nitroaromatic compounds have been shown to be mutagenic[6].

-

Environmental Hazard: These compounds can be harmful to aquatic life with long-lasting effects[5].

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

-

Handling:

-

Avoid generating dust.

-

Keep away from heat, sparks, and open flames.

-

Ensure good ventilation at the workplace[7].

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store locked up[5].

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for a wide range of chemical transformations. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and essential safety and handling information to enable researchers to effectively and safely utilize this compound in their research and development activities.

References

-

Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019). [Link]

-

This compound | C13H10FNO3 | CID 11096908 - PubChem. (n.d.). [Link]

-

Cas 76243-24-8,1-Benzyloxy-2-fluoro-4-nitrobenzene - LookChem. (n.d.). [Link]

-

Nitrobenzene - Incident management - GOV.UK. (2024). [Link]

-

The correct IUPAC name of - Collegedunia. (2024). [Link]

-

Table 4-2, Physical and Chemical Properties of Nitrobenzene - NCBI - NIH. (n.d.). [Link]

-

IUPAC name of the compound is - Allen. (n.d.). [Link]

-

2-(benzyloxy)-1-fluoro-4-nitrobenzene - C13H10FNO3 | CSSB00010996467 - Chem-Space. (n.d.). [Link]

- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P

-

Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene - Chemistry Stack Exchange. (2015). [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). [Link]

- US4164517A - Preparation of fluoronitrobenzene - Google P

-

Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). [Link]

-

1-Fluoro-2-methyl-4-nitrobenzene | CAS#:455-88-9 | Chemsrc. (2025). [Link]

- CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google P

Sources

- 1. This compound | C13H10FNO3 | CID 11096908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. lookchem.com [lookchem.com]

- 4. ajrconline.org [ajrconline.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

Spectroscopic Elucidation of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a key intermediate in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural analysis of this compound. While experimental data for this specific molecule is not widely available in public databases, this guide synthesizes predicted data, analysis of analogous compounds, and foundational spectroscopic principles to offer a robust framework for its characterization.

Molecular Structure and Spectroscopic Significance

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule comprises a nitro-substituted and fluorine-substituted benzene ring ether-linked to a benzyl group. Each of these components—the aromatic protons and carbons, the benzylic methylene protons, the nitro group, the carbon-fluorine bond, and the ether linkage—contributes characteristic signals in NMR, IR, and MS analyses. Understanding these contributions is paramount for unequivocal structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.

Data Acquisition Workflow:

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Spectral Data:

Due to the absence of publicly available experimental data, the following table presents predicted chemical shifts (δ) for the protons of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Benzylic CH₂ | ~5.2 | s | 2H |

| Aromatic (benzyl group) | ~7.3-7.5 | m | 5H |

| Aromatic H-3 | ~7.8 | dd | 1H |

| Aromatic H-5 | ~7.1 | dd | 1H |

| Aromatic H-6 | ~7.9 | dd | 1H |

Interpretation:

-

Benzylic Protons: The two protons of the methylene bridge (-CH₂-) are expected to appear as a singlet around 5.2 ppm. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

-

Benzyl Aromatic Protons: The five protons on the benzyl ring will likely appear as a complex multiplet in the range of 7.3-7.5 ppm.

-

Substituted Ring Protons: The three protons on the fluoro-nitro-substituted benzene ring will exhibit distinct signals due to their electronic environment and coupling with the adjacent fluorine atom. The proton at the 6-position is expected to be the most downfield due to the strong electron-withdrawing effect of the neighboring nitro group. The fluorine atom will cause doublet of doublets splitting patterns for the adjacent protons (H-3 and H-5).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. However, a higher concentration or a longer acquisition time is often required due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are standard to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Spectral Data:

The following table outlines the predicted chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Benzylic CH₂ | ~71 |

| Aromatic C (benzyl group) | ~127-136 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-O | ~155 |

| Aromatic C-NO₂ | ~141 |

| Other Aromatic C | ~110-130 |

Interpretation:

-

Carbon-Fluorine Coupling: A key feature in the ¹³C NMR spectrum will be the large coupling constant for the carbon directly bonded to the fluorine atom (¹JCF), which typically results in a doublet with a splitting of approximately 250 Hz. This provides a definitive marker for the C-F bond.

-

Electron-Withdrawing Effects: The carbons attached to the oxygen (C-O) and the nitro group (C-NO₂) will be shifted downfield due to the electron-withdrawing nature of these substituents.

-

Benzylic and Benzyl Carbons: The benzylic carbon will appear around 71 ppm, while the carbons of the benzyl ring will resonate in the typical aromatic region of 127-136 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

For a solid sample, the IR spectrum can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk, which is then placed in the spectrometer. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.

IR Data Acquisition and Analysis:

Caption: Workflow for IR Spectroscopy (KBr Pellet Method).

Predicted IR Absorption Bands:

Based on the functional groups in this compound, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (benzylic) |

| ~1590, 1490 | Aromatic C=C stretch |

| ~1520, 1340 | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1250 | Aryl-O-C stretch (asymmetric) |

| ~1100 | C-F stretch |

Interpretation:

-

Nitro Group: The strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are often the most intense and readily identifiable peaks in the spectrum.

-

Aromatic and Aliphatic C-H: The stretches for the aromatic C-H bonds will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzylic group will be just below 3000 cm⁻¹.

-

Ether and C-F Bonds: The C-O-C ether linkage will show a strong absorption band in the 1250 cm⁻¹ region. The C-F stretch is expected around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Mass Spectrometry Data Analysis:

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectrum Data:

The molecular formula of this compound is C₁₃H₁₀FNO₃.

| m/z | Proposed Fragment |

| 247 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 156 | [M - C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 247, corresponding to the monoisotopic mass of the compound.[1]

-

Base Peak: A very common and often the most intense peak (base peak) in the mass spectra of benzyl ethers is the tropylium ion at m/z 91. This is formed by the cleavage of the benzylic C-O bond followed by rearrangement.

-

Other Fragments: The loss of the benzyl group (C₇H₇) from the molecular ion would result in a fragment at m/z 156. The phenyl cation at m/z 77 is also a common fragment from the benzyl moiety.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While this guide is based on predicted data and the analysis of analogous structures, it provides a solid foundation for interpreting the experimental spectra of this compound. The predicted chemical shifts and coupling constants in NMR, the characteristic vibrational frequencies in IR, and the expected fragmentation patterns in MS collectively offer a detailed and robust spectroscopic profile for this important chemical entity. Researchers working with this compound can use this guide to anticipate spectral features, aiding in the confirmation of its identity and purity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene in Organic Solvents

Abstract

2-(Benzyloxy)-4-fluoro-1-nitrobenzene is a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The selection of an appropriate solvent is a critical parameter that dictates reaction kinetics, yield, purification efficiency, and the overall viability of a synthetic process. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We delve into its fundamental physicochemical properties, explore robust theoretical models for solubility prediction—including Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS)—and provide a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the equilibrium shake-flask method. Furthermore, this guide emphasizes safe handling procedures for nitroaromatic compounds to ensure laboratory safety. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their use of this compound in various applications.

Introduction: The Central Role of Solubility

The compound this compound is a substituted aromatic molecule whose utility as a synthetic building block is well-established.[1][2] Its structure, featuring a polar nitro group, a moderately polar ether linkage, and a largely nonpolar benzylic group, creates a nuanced solubility profile. Understanding this profile is not merely an academic exercise; it is fundamental to process optimization. In drug development, poor solubility can hinder in vitro testing, lead to poor bioavailability, and create significant formulation challenges.[3][4] In synthesis, the choice of solvent governs whether a reaction proceeds homogeneously, influences reaction rates and equilibria, and is the primary factor in designing effective crystallization and chromatography purification protocols.

This guide provides the scientific rationale and practical methodologies required to systematically approach solvent selection for this compound, moving from theoretical prediction to definitive experimental verification.

Physicochemical Characteristics

A molecule's physical properties are the primary determinants of its solubility behavior. The properties of this compound, summarized in the table below, suggest a compound of moderate polarity that is solid at room temperature. The positive XLogP3 value indicates a preference for a lipophilic environment over an aqueous one, which is a foundational insight for solvent selection.[5]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀FNO₃ | [5][6] |

| Molecular Weight | 247.22 g/mol | [5] |

| Appearance | Solid / Powder | [7] |

| Melting Point | 72-73 °C | [7] |

| XLogP3 (Predicted) | 3.3 | [5] |

| CAS Number | 129464-01-3 | [5] |

Theoretical Framework for Solubility Prediction

Before committing valuable material to extensive experimentation, theoretical models can effectively narrow the field of potential solvents, saving time and resources. These models provide a rational basis for solvent selection grounded in intermolecular forces.

Hansen Solubility Parameters (HSP): A Practical, Correlative Approach

The principle of "like dissolves like" is quantitatively expressed through Hansen Solubility Parameters.[8][9] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in 3D "Hansen space" defined by these three parameters.[8] The principle posits that solvents with HSP coordinates close to those of the solute are more likely to be effective. This distance (Ra) is calculated, and a Relative Energy Difference (RED) number is used to predict compatibility:

-

RED < 1.0: High affinity, likely soluble.

-

RED ≈ 1.0: Borderline solubility.

-

RED > 1.0: Low affinity, likely insoluble.[8]

While the specific HSP values for this compound are not published, they can be determined experimentally by assessing its solubility in a range of well-characterized solvents and fitting the data to find the center of the "solubility sphere".[10]

Caption: Logical workflow for determining and applying Hansen Solubility Parameters.

COSMO-RS: A First-Principles Predictive Powerhouse

The Conductor-like Screening Model for Real Solvents (COSMO-RS) offers a more fundamental, ab initio approach to predicting thermodynamic properties, including solubility.[11] This method uses quantum chemical calculations to determine the screening charge density (σ-profile) on the surface of a molecule.[11][12] By statistically analyzing the interactions between these surface segments in a virtual liquid environment, COSMO-RS can predict the chemical potential of a solute in any solvent, and thus its solubility, without prior experimental data.[13][14]

This makes COSMO-RS an exceptionally powerful tool in early-stage development for high-throughput virtual screening of solvent candidates, significantly reducing the experimental search space.[12] Its predictive accuracy for drug-like molecules is well-documented, often falling within 0.5 to 1.5 log units of experimental values.[14]

Experimental Solubility Determination: The Gold Standard

While theoretical models are invaluable for screening, the definitive measure of solubility must be determined experimentally. The equilibrium (or thermodynamic) shake-flask method is widely regarded as the most reliable and accurate technique for this purpose.[15]

Protocol: Equilibrium Shake-Flask Solubility Measurement

This protocol describes a robust method for determining the thermodynamic solubility of this compound.

Causality and Self-Validation: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. The extended equilibration time (≥24 hours) ensures this equilibrium is reached for most compounds.[16] The mandatory presence of excess solid solute throughout the experiment is a visual confirmation that the solution is indeed saturated.[15][16] Analyzing samples at multiple time points (e.g., 24h and 48h) serves as a self-validation step; consistent concentration values confirm that equilibrium has been achieved.

Materials:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or flasks with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent (e.g., 10-20 mg of solid in 2-5 mL of solvent).

-

Solvent Addition: Accurately add a known volume of the test solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples at a consistent, moderate speed (e.g., 200-300 RPM) for at least 24 hours to ensure equilibrium is reached.[16]

-

Phase Separation: After equilibration, allow the vials to rest undisturbed at the set temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Crucially, immediately pass the solution through a syringe filter directly into a pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution prior to HPLC analysis. This step removes all undissolved micro-particulates.

-

Analysis (HPLC):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Appropriately dilute the filtered, saturated sample solution and analyze it by HPLC under the same conditions.

-

-

Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the saturated solution. Express the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the Shake-Flask experimental protocol.

Predicted Solubility Profile

Based on the compound's structure—possessing aromatic rings, a polar nitro group, an ether linkage, and a fluorine atom—a qualitative solubility profile can be predicted. This serves as a useful starting point for solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | The strong dipole moments of these solvents effectively solvate the polar nitro and ether functionalities. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with the functional groups and nonpolar character to interact with the aromatic rings. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | "Like dissolves like" principle applies to the ether linkage. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group can interact with the nitro and ether oxygens, but the compound lacks a strong hydrogen bond donor site. Solubility is expected to decrease as the alkyl chain length of the alcohol increases. |

| Aromatic | Toluene, Benzene | Low to Moderate | Pi-stacking interactions between the solvent and the compound's aromatic rings will promote some solubility, but these solvents will not effectively solvate the polar nitro group. |

| Nonpolar | Hexane, Heptane | Very Low | The significant polarity mismatch between the solute's functional groups and the nonpolar solvent will result in poor solubility.[17] |

Safe Handling of Nitroaromatic Compounds

This compound belongs to the nitroaromatic class of compounds. These compounds are often toxic, mutagenic, and can be carcinogenic, necessitating strict safety protocols.[18][19]

-

Engineering Controls: All handling of the solid compound and its solutions, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[20]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. For handling larger quantities, consider double-gloving.

-

Exposure Prevention: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[20]

-

Waste Disposal: Segregate all waste containing this compound. Contaminated solid waste (gloves, filter paper) should be placed in a labeled hazardous waste container. Liquid waste must be collected in a separate, sealed, and clearly labeled container for halogenated or nitroaromatic organic waste.[20]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste. Ensure the area is well-ventilated.[21]

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective application in research and development. This guide advocates for a dual approach: leveraging powerful theoretical models like Hansen Solubility Parameters and COSMO-RS for intelligent solvent screening, followed by precise experimental verification using the gold-standard shake-flask method. By integrating predictive theory with rigorous experimental practice and adhering to strict safety protocols, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Retrieved from [Link]

-

Klamt, A., Eckert, F., & Arlt, W. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-281. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Wang, J., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Rezende, C. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Park, K. (2000). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Safety Data Sheet. (2019). Nitroaromatics and Isophorone Standard. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Kennesaw State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11096908, this compound. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 76243-24-8, 1-Benzyloxy-2-fluoro-4-nitrobenzene. Retrieved from [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141051979. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. Cas 76243-24-8,1-Benzyloxy-2-fluoro-4-nitrobenzene | lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound | C13H10FNO3 | CID 11096908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 129464-01-3 [chemicalbook.com]

- 7. 4-(benzyloxy)-2-fluoro-1-nitrobenzene | 221040-07-9 [sigmaaldrich.com]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. chem.ws [chem.ws]

- 10. specialchem.com [specialchem.com]

- 11. COSMO-RS - Wikipedia [en.wikipedia.org]

- 12. scm.com [scm.com]

- 13. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. quora.com [quora.com]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene from 5-Fluoro-2-nitrophenol

This guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals. The strategic placement of the benzyloxy, fluoro, and nitro groups on the benzene ring makes this compound a versatile building block for introducing these functionalities into more complex molecules. The synthesis is achieved through a classic Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of this compound from 5-fluoro-2-nitrophenol and benzyl bromide is a prime example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] The core principle involves the deprotonation of a weakly acidic alcohol, in this case, the phenolic hydroxyl group of 5-fluoro-2-nitrophenol, to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of an organohalide, here benzyl bromide, displacing the halide to form the ether linkage.[1][7]

The acidity of the phenolic proton in 5-fluoro-2-nitrophenol is enhanced by the electron-withdrawing effects of the nitro and fluoro substituents on the aromatic ring.[7] This allows for the use of a moderately strong base, such as potassium carbonate, to facilitate the deprotonation.[4][8][9] The choice of a primary halide, benzyl bromide, is crucial as the SN2 mechanism is sensitive to steric hindrance.[1][2][10] Secondary and tertiary halides are more prone to undergo elimination reactions (E2) as a competing pathway.[2][6]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis, from the initial setup to the isolation of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol has been optimized for both yield and purity, incorporating best practices for the Williamson ether synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 5-Fluoro-2-nitrophenol | 157.10[11] | 1.57 g | 10.0 | 1.0 |

| Benzyl Bromide | 171.03[12] | 1.3 mL (1.88 g) | 11.0 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |

| Acetone | - | 50 mL | - | - |

| Dichloromethane (DCM) | - | As needed | - | - |

| n-Hexane | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Instrumentation:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Glass funnel

-

Separatory funnel

-

Chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 5-fluoro-2-nitrophenol (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) in 50 mL of acetone.

-

Formation of Phenoxide: Stir the suspension at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ.[4][8] The use of a polar aprotic solvent like acetone is advantageous as it effectively solvates the cation (K⁺) without strongly solvating the phenoxide anion, thus preserving its nucleophilicity.[1][13]

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise via a syringe.[7]

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone) with vigorous stirring. Maintain the reflux for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 4:1) as the eluent. The reaction is considered complete when the spot corresponding to the starting material, 5-fluoro-2-nitrophenol, is no longer visible.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid inorganic salts (potassium bromide and excess potassium carbonate) using a Buchner funnel and wash the filter cake with a small amount of fresh acetone.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) to remove any remaining inorganic impurities, followed by a brine wash (20 mL) to aid in the separation of the aqueous and organic layers.[14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure this compound as a solid.

-

Safety Considerations

-

5-Fluoro-2-nitrophenol: Harmful if swallowed or in contact with skin.[15][16][17] Causes skin and serious eye irritation.[15][18] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][18]

-

Benzyl Bromide: Is a lachrymator and causes severe skin and eye irritation.[19][20] It may be harmful if inhaled or swallowed.[12] Handle this reagent in a well-ventilated fume hood and wear appropriate PPE.[12][19]

-

Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.

-

Solvents: Acetone, dichloromethane, n-hexane, and ethyl acetate are flammable. Keep away from open flames and sources of ignition. Ensure adequate ventilation.

Characterization of this compound

The identity and purity of the synthesized product can be confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO₃ |

| Molecular Weight | 247.22 g/mol |

| Appearance | Typically a solid[21] |

| CAS Number | 129464-01-3[21] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the fluoro-nitrophenyl and the benzyl rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the 13 carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-O-C (ether) linkage, the N-O bonds of the nitro group, and the C-F bond.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from 5-fluoro-2-nitrophenol. Careful control of reaction conditions, particularly the choice of base and solvent, is paramount for achieving high yields and minimizing side reactions. The protocol detailed in this guide is robust and can be adapted for the synthesis of related aryl benzyl ethers. The strategic importance of the title compound as a synthetic intermediate underscores the value of a well-understood and optimized synthetic procedure.

References

- Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.

- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.

- Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). Benzyl bromide - SAFETY DATA SHEET.

- Alfa Aesar. (2010, September 3). Benzyl bromide - SAFETY DATA SHEET.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Fluoro-2-nitrophenol.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- Guidechem. (n.d.). 5-Fluoro-2-nitrophenol 446-36-6 wiki.

- PubChem. (n.d.). 5-Fluoro-2-nitrophenol.

- Synquest Labs. (n.d.). 5-Fluoro-2-nitrophenol.

- Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitrophenol 99 446-36-6.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Reddit. (2021, August 5). Williamson ether synthesis of phenacet. I understand what all of the reactants do but I don't understand what the purpose of 2-butanone is.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Phenol ether.

- Combi-Blocks. (n.d.). This compound, min 98%, 1 gram.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Phenol ether - Wikipedia [en.wikipedia.org]

- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 9. francis-press.com [francis-press.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. 5-Fluoro-2-nitrophenol 99 446-36-6 [sigmaaldrich.com]

- 12. westliberty.edu [westliberty.edu]

- 13. reddit.com [reddit.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. fishersci.com [fishersci.com]

- 16. Page loading... [wap.guidechem.com]

- 17. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. synquestlabs.com [synquestlabs.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. calpaclab.com [calpaclab.com]

A Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene: A Trifunctional Building Block for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a highly versatile synthetic building block. Its molecular architecture, featuring an activated fluoro group for nucleophilic aromatic substitution, a reducible nitro moiety, and a cleavable benzyloxy protecting group, offers a powerful platform for the strategic construction of complex organic molecules. This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, core reactivity, and applications in multi-step synthesis, particularly for heterocyclic systems. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to empower scientists to effectively leverage this trifunctional synthon in their research and development endeavors.

Introduction: The Strategic Value of Fluorinated Synthons

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing critical drug-like properties such as metabolic stability, binding affinity, and lipophilicity[1][2]. The use of pre-fluorinated building blocks remains a dominant strategy in drug discovery, allowing for the reliable and regioselective introduction of fluorine atoms into complex targets[1].

This compound (CAS 129464-01-3) has emerged as a particularly valuable intermediate in this context. It is a trifunctional synthon, meaning it possesses three distinct reactive sites that can be addressed in a controlled, sequential manner. These functionalities are:

-

An Activated Fluoro Group: Positioned ortho to a potent electron-withdrawing nitro group, the fluorine atom is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions[3][4].

-

A Reducible Nitro Group: The nitro group can be readily converted to an amine, a key functional handle for a vast array of subsequent chemical transformations, including amide bond formation and cyclization reactions[5][6].

-